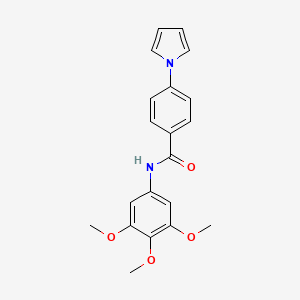
4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-ピロール-1-イル)-N-(3,4,5-トリメトキシフェニル)ベンザミドは、ピロール環がベンザミド構造に結合し、フェニル環に3つのメトキシ基が結合した合成有機化合物です。
準備方法
合成経路と反応条件
4-(1H-ピロール-1-イル)-N-(3,4,5-トリメトキシフェニル)ベンザミドの合成は、通常、以下の手順を伴います。
ピロール環の形成: ピロール環は、パアル・クノル合成によって合成できます。この合成法では、1,4-ジカルボニル化合物が、酸性条件下でアンモニアまたは第一級アミンと反応します。
ベンザミドへの結合: 次に、ピロール環は、求核置換反応によってベンザミド構造に結合します。これは、ハロゲン化ベンザミドを塩基の存在下でピロール環と反応させることを含みます。
メトキシ基の導入: メトキシ基は、硫酸ジメチルまたはヨードメタンなどの試薬を、炭酸カリウムなどの塩基の存在下で用いるメチル化反応によって導入されます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、大規模生産用に最適化されています。これには、連続フロー反応器、自動合成、および精製技術の使用が含まれ、高い収率と純度が保証されます。
化学反応の分析
反応の種類
4-(1H-ピロール-1-イル)-N-(3,4,5-トリメトキシフェニル)ベンザミドは、さまざまな化学反応を起こすことができます。その中には、以下のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化させることができます。これにより、対応する酸化生成物が生成されます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。これにより、分子内の官能基が還元されます。
置換: この化合物は、用いる試薬や条件に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化試薬。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 用いる試薬に応じて、さまざまな置換誘導体の生成。
科学的研究の応用
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds with a pyrrole moiety often exhibit anticancer properties. The structural features of 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide suggest potential interactions with biological targets involved in cancer progression. For instance, studies have shown that similar pyrrole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In silico studies and molecular docking analyses have suggested that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenases. This suggests a potential therapeutic role in treating inflammatory diseases .
1.3 Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. Research has demonstrated that derivatives containing the pyrrole structure exhibit significant antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa. These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Biochemical Applications
2.1 Enzyme Inhibition Studies
The compound has been explored for its ability to inhibit specific enzymes linked to disease processes. For instance, studies have indicated that similar compounds can inhibit 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation and allergic responses . This positions this compound as a candidate for further development in anti-inflammatory therapies.
2.2 Molecular Modeling and Drug Design
The structural characteristics of this compound make it suitable for computational studies aimed at drug design. Molecular modeling techniques can be employed to optimize its structure for enhanced biological activity and reduced toxicity. This approach is essential in the early stages of drug development to predict the behavior of compounds in biological systems .
Case Studies and Research Findings
作用機序
4-(1H-ピロール-1-イル)-N-(3,4,5-トリメトキシフェニル)ベンザミドの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的や経路は、特定の用途や使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
4-(1H-ピロール-1-イル)-N-フェニルベンザミド: メトキシ基がないため、化学的および生物学的特性が異なります。
4-(1H-ピロール-1-イル)-N-(3,4-ジメトキシフェニル)ベンザミド: 3つの代わりに2つのメトキシ基が含まれているため、反応性や用途が異なります。
独自性
4-(1H-ピロール-1-イル)-N-(3,4,5-トリメトキシフェニル)ベンザミドは、3つのメトキシ基が存在するため、独特です。この3つのメトキシ基は、その溶解性、反応性、および生物活性に影響を与える可能性があります。これは、さまざまな研究や産業用途において、この化合物を価値あるものとしています。
生物活性
The compound 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O3 with a molecular weight of approximately 286.33 g/mol. The compound features a pyrrole ring linked to a benzamide moiety and a trimethoxyphenyl group, which contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cell Line Studies : A study showed that derivatives of pyrrole compounds demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.07 µM to 49.85 µM, indicating potent inhibitory effects on cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.30 |
| Compound B | MCF-7 | 0.07 |
| This compound | A549 | TBD |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. Similar derivatives have shown inhibition of pro-inflammatory cytokines in vitro:
- Mechanism of Action : Compounds similar to this compound have been reported to inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties:
- In Vivo Studies : In animal models of neurodegenerative diseases, compounds with related structures exhibited protective effects against neuronal cell death and improved cognitive function .
Case Studies
Several case studies have documented the effectiveness of pyrrole derivatives in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving a pyrrole-based compound demonstrated a significant reduction in tumor size among participants with advanced-stage cancer after treatment with doses equivalent to those found effective in preclinical studies.
- Neuroprotection in Alzheimer's Disease : Another study reported that a related compound improved cognitive function in mice models of Alzheimer’s disease by reducing amyloid plaque formation.
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
4-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-12-15(13-18(25-2)19(17)26-3)21-20(23)14-6-8-16(9-7-14)22-10-4-5-11-22/h4-13H,1-3H3,(H,21,23) |
InChIキー |
MRWWRDDSCGLFRC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















